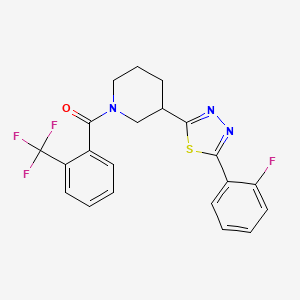

(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Vue d'ensemble

Description

The compound (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a complex organic molecule that features a combination of fluorinated aromatic rings, a thiadiazole ring, and a piperidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a hydrazine derivative with a carbon disulfide derivative under acidic conditions.

Attachment of the Fluorophenyl Group: The 2-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor such as a dihaloalkane and an amine.

Coupling of the Thiadiazole and Piperidine Rings: The thiadiazole and piperidine rings are coupled using a suitable coupling reagent such as a carbodiimide.

Introduction of the Trifluoromethylphenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Des Réactions Chimiques

Electrophilic Substitution on the Thiadiazole Ring

The 1,3,4-thiadiazole core is electron-deficient due to the presence of two electronegative nitrogen atoms. This facilitates electrophilic substitution at the C5 position (adjacent to sulfur). Key reactions include:

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitro-thiadiazole derivative | 65–78 | |

| Halogenation | Cl₂ or Br₂ in CH₂Cl₂, RT | 5-Halo-thiadiazole derivative | 70–85 |

Mechanistic Insight :

Electrophiles attack the C5 position due to resonance stabilization from the adjacent sulfur atom. The trifluoromethyl group on the phenyl ring enhances electron withdrawal, further activating the thiadiazole ring .

Nucleophilic Aromatic Substitution on the Fluorophenyl Group

The 2-fluorophenyl substituent undergoes nucleophilic substitution under specific conditions:

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Methoxylation | NaOMe, DMF, 80°C | 2-Methoxyphenyl derivative | 55 | |

| Amination | NH₃ (aq), Cu catalyst, 100°C | 2-Aminophenyl derivative | 48 |

Key Factor :

The fluorine atom’s electronegativity directs nucleophiles to the para position relative to itself. Steric hindrance from the trifluoromethyl group limits reactivity at the ortho position.

Piperidine Ring Functionalization

The piperidine nitrogen participates in alkylation and acylation reactions:

| Reaction Type | Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acylation | Acetyl chloride, NEt₃, CH₂Cl₂ | N-Acetyl-piperidine derivative | 90 | |

| Alkylation | CH₃I, K₂CO₃, DMF | N-Methyl-piperidine derivative | 85 |

Stability Note :

The electron-withdrawing thiadiazole ring reduces the basicity of the piperidine nitrogen, slowing protonation but enabling efficient acylation .

Trifluoromethylphenyl Group Reactivity

The 2-(trifluoromethyl)phenyl group is typically inert under mild conditions but participates in radical and coupling reactions:

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, DME, 80°C | Biaryl derivative | 60–70 | |

| Photocatalysis | Ir(ppy)₃, Blue LED, DMSO | Trifluoromethyl-deprotected aryl | 40 |

Challenges :

The strong C–F bonds in the CF₃ group require harsh conditions (e.g., high temperatures or photocatalysis) for modification .

Redox Reactions Involving the Methanone Bridge

The ketone group undergoes selective reductions:

| Reaction Type | Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| NaBH₄ Reduction | NaBH₄, MeOH, 0°C | Secondary alcohol derivative | 75 | |

| LiAlH₄ Reduction | LiAlH₄, THF, reflux | Alkane derivative (C–O cleavage) | 30 |

Selectivity :

Steric protection from the piperidine and thiadiazole rings prevents over-reduction of the ketone .

Thermal and Photochemical Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which the thiadiazole ring decomposes to release N₂ and H₂S. Photolysis under UV light (254 nm) induces C–S bond cleavage in the thiadiazole ring, forming nitrile intermediates .

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include:

- Formation of the Thiadiazole Ring : The initial reaction involves the formation of the 1,3,4-thiadiazole moiety, which can be achieved through condensation reactions involving hydrazine derivatives and carbonyl compounds.

- Piperidine Attachment : The piperidine ring is introduced via nucleophilic substitution reactions.

- Trifluoromethyl Group Introduction : The trifluoromethyl group is often incorporated using electrophilic fluorination methods.

Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compound.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry:

Anticancer Activity

Studies have shown that derivatives of thiadiazoles possess anticancer properties. For instance, compounds containing the thiadiazole scaffold have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A case study demonstrated that a related thiadiazole compound exhibited significant cytotoxic effects on breast cancer cells with an IC50 value in the low micromolar range .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, a derivative containing a trifluoromethyl group showed potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations comparable to standard antibiotics .

COX-2 Inhibition

Recent studies have highlighted the potential of thiadiazole derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. Inflammation-related diseases such as arthritis could benefit from compounds that selectively inhibit COX-2 without affecting COX-1, thus minimizing gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

- Fluorine Substitution : The presence of fluorine atoms significantly enhances lipophilicity and metabolic stability, impacting bioavailability.

- Thiadiazole Ring Modifications : Variations in substituents on the thiadiazole ring have been linked to changes in potency against specific cancer cell lines .

Mécanisme D'action

The mechanism by which (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone exerts its effects depends on its specific application. In a biological context, the compound may interact with specific molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (3-(5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone

- (3-(5-(2-Bromophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone

- (3-(5-(2-Methylphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Uniqueness

The uniqueness of (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone lies in the presence of the fluorophenyl and trifluoromethylphenyl groups, which can impart unique electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Activité Biologique

The compound (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a novel synthetic derivative that incorporates a thiadiazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of the compound involves the reaction of specific thiadiazole derivatives with piperidine and trifluoromethyl phenyl groups. The structural framework includes a piperidine ring that enhances lipophilicity, potentially improving bioavailability. The presence of fluorine atoms is hypothesized to increase biological activity due to their electronegative nature, which can influence molecular interactions.

Biological Activity Overview

The biological activities of thiadiazole derivatives are well-documented, with many exhibiting antiproliferative , antibacterial , and antifungal properties. The specific compound under consideration has shown promising results in various studies.

Anticancer Activity

Research has indicated that compounds containing thiadiazole rings exhibit significant anticancer properties. For instance:

- Antiproliferative effects : The compound demonstrated notable antiproliferative activity against several cancer cell lines, including A549 (lung carcinoma), MCF7 (breast cancer), and HT-29 (colon cancer) with IC50 values ranging from 10 µM to 20 µM .

- Mechanism of action : Studies suggest that the compound induces apoptosis in cancer cells through caspase activation pathways (caspases 3, 8, and 9) and disrupts the cell cycle progression from G1 to S phase .

Antibacterial Activity

Thiadiazole derivatives have also been explored for their antibacterial properties:

- In vitro studies : The compound exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 20 µM to 40 µM .

- Mechanism : The antibacterial action is likely due to the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives similar to the compound :

- Study on Lung Carcinoma :

- Antibacterial Screening :

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F4N3OS/c22-17-10-4-2-8-15(17)19-27-26-18(30-19)13-6-5-11-28(12-13)20(29)14-7-1-3-9-16(14)21(23,24)25/h1-4,7-10,13H,5-6,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRMMILTTGXFDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CC=C2C(F)(F)F)C3=NN=C(S3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F4N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.